2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one features a pyrazoline core substituted with two 4-methoxyphenyl groups at positions 3 and 4. A 1,3-benzoxazole moiety linked via a sulfanyl-ethanone bridge enhances its structural complexity. The molecular formula is C₂₆H₂₇N₃O₄S, with a molecular weight of 477.07 g/mol.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-31-19-11-7-17(8-12-19)22-15-23(18-9-13-20(32-2)14-10-18)29(28-22)25(30)16-34-26-27-21-5-3-4-6-24(21)33-26/h3-14,23H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZXOJMVXCFXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound features a complex molecular structure characterized by a benzoxazole moiety, a pyrazole ring, and various substituents that may influence its pharmacological properties. Understanding the biological activity of this compound is critical for its potential applications in medicinal chemistry and therapeutic development.
- Molecular Formula : C26H23N3O4S
- Molecular Weight : 473.55 g/mol
- IUPAC Name : 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Purity : Typically 95%.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds similar to the target compound. In particular, derivatives containing pyrazole and benzoxazole moieties have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4a (similar structure) | K562 (leukemia) | 0.26 | Inhibition of PTEN phosphorylation |
| Compound 4a (similar structure) | A549 (lung cancer) | 0.19 | Inhibition of PTEN/Akt/NF-кB signaling |
| Pyrazole derivative 5b | K562 | 0.021 | Induces apoptosis |
| Pyrazole derivative 5b | MCF-7 (breast cancer) | 1.7 | Induces cell cycle arrest |
The compound's structural features may enhance its interaction with biological targets involved in tumor proliferation and survival pathways .
The mechanism by which similar compounds exert their biological effects often involves modulation of key signaling pathways:
- PTEN/Akt/NF-кB Pathway : Inhibition of PTEN phosphorylation leads to activation of Akt, promoting cell survival and proliferation in cancer cells.
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in resistant cancer cell lines, indicating a potential for overcoming multidrug resistance .
Study on Pyrazole Derivatives
In a comparative study on pyrazole derivatives, one compound demonstrated potent activity against multidrug-resistant tumor cells. This study highlighted the importance of substituent modifications in enhancing biological activity:
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds with similar structures to 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one exhibit significant antitumor properties. The following table summarizes findings from various studies on related compounds:
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4a | K562 (leukemia) | 0.26 | Inhibition of PTEN phosphorylation |
| Compound 4a | A549 (lung cancer) | 0.19 | Inhibition of PTEN/Akt/NF-кB signaling |
| Pyrazole derivative 5b | K562 | 0.021 | Induces apoptosis |
| Pyrazole derivative 5b | MCF-7 (breast cancer) | 1.7 | Induces cell cycle arrest |
The mechanisms by which these compounds exert their effects often involve modulation of key signaling pathways, particularly the PTEN/Akt/NF-кB pathway. Inhibition of PTEN phosphorylation activates Akt, promoting cell survival and proliferation in cancer cells. Additionally, certain derivatives have been shown to induce apoptosis in resistant cancer cell lines, highlighting their potential to overcome multidrug resistance.
Study on Pyrazole Derivatives
A comparative study focusing on pyrazole derivatives revealed that modifications in substituents significantly enhance biological activity against multidrug-resistant tumor cells. The study emphasized the structural diversity of pyrazole derivatives as a crucial factor in their efficacy against various cancer types.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Benzoxazole Ring : Synthesized through cyclization of o-aminophenol with carboxylic acids under acidic conditions.
- Introduction of Sulfanyl Group : Achieved by reacting the benzoxazole derivative with thiol-containing compounds.
- Attachment of Pyrazole Moiety : Finalized through appropriate condensation reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
2-[5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]-6-Methyl-1,3-Benzothiazole
- Molecular Formula : C₂₄H₂₅N₃OS
- Key Features :
- Pyrazoline core with 4-methoxyphenyl (position 5) and phenyl (position 3) substituents.
- 6-Methyl-1,3-benzothiazole replaces the benzoxazole-sulfanyl group.
- Bioactivity : Exhibits antitumor and antidepressant activities due to aryl-pyrazoline interactions with cellular targets .
4-[3-(4-Hydroxyphenyl)-5-Phenyl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamide
- Molecular Formula : C₂₁H₁₉N₃O₃S
- Key Features :
- Pyrazoline core with 4-hydroxyphenyl (position 3) and benzenesulfonamide (position 1).
- Lacks the benzoxazole moiety but includes a sulfonamide group.
- Bioactivity : Carbonic anhydrase inhibition and cytotoxicity, attributed to sulfonamide-enzyme interactions .
Target Compound
Data Table: Structural and Functional Comparison
Pharmacological Implications
- Electron-Donating Groups : Methoxy substituents in the target compound may improve blood-brain barrier penetration compared to hydroxyl or sulfonamide groups in analogs .
- Heterocyclic Moieties : Benzoxazole’s rigid planar structure could enhance DNA intercalation or kinase inhibition, whereas benzothiazole in is associated with antitumor activity via topoisomerase inhibition .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A plausible route involves reacting a hydrazine derivative (e.g., 1-(1,3-benzoxazol-2-ylsulfanyl)hydrazine) with a diketone precursor such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde under reflux in ethanol. Reaction conditions (temperature, solvent polarity, and catalyst) must be optimized to favor cyclization and minimize side products . Intermediate purity should be verified using thin-layer chromatography (TLC) and NMR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the presence of methoxy, benzoxazole, and pyrazoline moieties. IR spectroscopy can identify sulfur-containing (C–S) and carbonyl (C=O) groups.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended for unambiguous structural determination. The SHELX suite (e.g., SHELXD for solution, SHELXL for refinement) resolves dihedral angles between aromatic rings and hydrogen-bonding networks, as demonstrated in analogous pyrazoline derivatives .
Q. How can researchers validate the structural integrity of this compound when spectroscopic and crystallographic data conflict?
- Methodological Answer : Cross-validate using complementary techniques:
- Compare experimental SCXRD bond lengths/angles with density functional theory (DFT) calculations.
- Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Re-examine NMR assignments using 2D techniques (e.g., COSY, HSQC) to rule out misinterpretation. Structural validation tools like PLATON or checkCIF can identify crystallographic outliers .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer :
- Use quantum mechanical calculations (e.g., Gaussian, ORCA) to predict reaction pathways and transition states. Focus on the cyclization step to identify energy barriers and solvent effects.
- Molecular docking studies (AutoDock Vina, Schrödinger) can pre-screen the compound’s interaction with biological targets (e.g., enzymes), guiding subsequent experimental bioactivity assays .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability.
- Perform dose-response curves to establish IC values under controlled conditions.
- Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze inter-laboratory discrepancies. Reference analogous compounds with confirmed bioactivities (e.g., pyrazoline-based antitumor agents) to contextualize results .
Q. How can researchers design experiments to investigate the environmental fate of this compound?
- Methodological Answer :
- Apply OECD guidelines for physicochemical property testing (e.g., log , hydrolysis half-life).
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry to track degradation products in simulated environmental matrices (soil/water).
- Reference experimental frameworks from environmental toxicology studies, such as those assessing abiotic/biotic transformations of heterocyclic compounds .
Q. What advanced refinement techniques in SHELXL address challenges in resolving disordered moieties in this compound’s crystal structure?
- Methodological Answer :
- Apply “PART” instructions in SHELXL to model disorder in flexible groups (e.g., methoxy substituents).
- Use restraints (e.g., SIMU, DELU) to stabilize thermal motion parameters.
- Validate hydrogen-bonding networks using Olex2 or Mercury visualization tools. Recent SHELX updates (post-2015) include improved handling of twinned data and pseudo-symmetry .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
